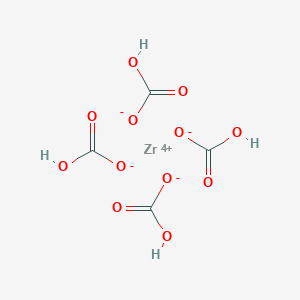

Zirconium carbonate hydroxide oxide

Description

Properties

CAS No. |

57219-64-4 |

|---|---|

Molecular Formula |

CH2O7Zr2 |

Molecular Weight |

308.47 g/mol |

IUPAC Name |

bis(oxygen(2-));bis(zirconium(4+));carbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.2H2O.2O.2Zr/c2-1(3)4;;;;;;/h(H2,2,3,4);2*1H2;;;;/q;;;2*-2;2*+4/p-4 |

InChI Key |

GHOZUGPVPZUHRB-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].C(=O)(O)[O-].[Zr+4] |

Synonyms |

[mu-[carbonato(2-)-o:o’]]dihydroxydioxodi-zirconiu; [μ-[carbonato(2-)-O:O’]]dihydroxydioxodi-Zirconium; Basiczirconiumcarbonate; ZIRCONIUM BASIC CARBONATE; ZIRCONIUM(IV) CARBONATE BASIC; ZIRCONIUM(IV) CARBONATE HYDROXIDE OXIDE; [mu-[carbonato(2-)-O:O']]di |

Origin of Product |

United States |

Synthesis Methodologies and Precursor Chemistry of Zirconium Basic Carbonate

Precipitation Techniques

Precipitation is the most common and commercially viable method for synthesizing zirconium basic carbonate. These techniques involve the reaction of a soluble zirconium salt with a carbonate source, leading to the formation of an insoluble BZC precipitate. The choice of precursors and the control of reaction parameters are critical to obtaining a product with desired characteristics.

Aqueous Precipitation Routes

Aqueous precipitation involves mixing a solution of a zirconium salt, such as zirconium oxychloride or zirconium sulfate (B86663), with a carbonate-containing solution like sodium carbonate, ammonium (B1175870) carbonate, or ammonium bicarbonate. smolecule.comgoogle.com This process is typically carried out under neutral or basic conditions. chembk.com For instance, reacting a zirconium salt solution with a carbonate solution can yield zirconium carbonate oxide. chembk.com

A common industrial method involves the reaction of basic zirconium sulfate with an aqueous solution of ammonium carbonate or an alkali carbonate. google.com The reaction proceeds in the solid phase, where the sulfate group is substituted by the carbonate group, resulting in a fine-crystalline precipitate of basic zirconium carbonate that is easily filterable. google.com The use of basic zirconium sulfate as a starting material is advantageous as it is often purer than other zirconium precursors, leading to a higher purity final product. google.com

A detailed process for producing high-purity basic zirconium carbonate involves precipitating basic zirconium sulfate from an aqueous solution of zirconium sulfate using an alkali or ammonium carbonate/bicarbonate. justia.comgoogle.com This intermediate is then dissolved in hydrochloric acid and reprecipitated by heating. justia.comgoogle.com Finally, the purified basic zirconium sulfate is suspended in water and reacted with a carbonate or bicarbonate to yield the final product. justia.comgoogle.com

Low-Temperature Solid-Phase Reaction Synthesis

While much of the research on low-temperature solid-phase reactions focuses on the synthesis of zirconium carbide (ZrC) from zirconium oxide, the principles can be relevant to carbonate systems. researchgate.netdntb.gov.ua For example, nanocrystalline ZrC has been synthesized at 600°C via a reaction involving zirconium oxide, lithium carbonate, and magnesium powder in an autoclave. researchgate.net This indicates that solid-state reactions involving carbonate species can be achieved at relatively low temperatures. One study demonstrated that simple basic zirconium carbonate can act as a catalyst for hydrogen transfer reactions at low temperatures, even at room temperature. rsc.org This suggests the inherent reactivity of the material under mild thermal conditions.

Co-precipitation Strategies

Co-precipitation is a variation of the precipitation technique where other metal ions are intentionally precipitated along with the zirconium basic carbonate to create composite materials. This strategy is often employed to enhance specific properties of the final material, such as catalytic activity or thermal stability. sabinet.co.zarsc.org

For example, in the synthesis of zirconia-alumina composites, zirconium hydroxycarbonate is deposition-precipitated onto γ-alumina from zirconium oxy-nitrate and soda ash. researchgate.net While this example focuses on a composite, the underlying principle of precipitating a zirconium carbonate species in the presence of another material is central to co-precipitation strategies. It has been noted that co-precipitation of impurities like hafnium can be a challenge in producing high-purity zirconium compounds. smolecule.com However, controlled co-precipitation can be a useful tool. For instance, co-doping of yttria-stabilized zirconia with rare-earth elements can significantly reduce thermal conductivity. sabinet.co.za

Control of Synthesis Parameters: pH and Temperature Regimes

The control of synthesis parameters, particularly pH and temperature, is crucial in the precipitation of zirconium basic carbonate as it directly influences the yield, purity, and physical properties of the product.

pH Control: The pH of the reaction mixture is a critical factor. Precipitation of zirconium carbonate species typically begins at a pH below 3.8. osti.gov In some systems, as the pH increases to around 8.5 to 9, the precipitate can redissolve. osti.gov For the synthesis of high-purity basic zirconium carbonate from basic zirconium sulfate, the initial precipitation is carried out, followed by dissolution in hydrochloric acid at a concentration of 0.3 N to 1 N. justia.com The final precipitation of basic zirconium carbonate occurs upon the addition of a carbonate solution. justia.com In the synthesis of zirconia-alumina composites, it was observed that a higher pH favored the formation of carbonate species of zirconium over its hydroxide (B78521). researchgate.net Specifically, bridged bidentate carbonate species formed at a pH of 8 or lower, which transformed into chelating bidentate species at a pH greater than 8. researchgate.net

Temperature Control: Temperature also plays a significant role. In a multi-step purification process, the dissolution of basic zirconium sulfate in hydrochloric acid should be conducted at a temperature not exceeding 40°C to maximize the purification effect. justia.comgoogle.com Subsequent heating of this solution to 50°C or higher causes the reprecipitation of pure basic zirconium sulfate. justia.comgoogle.com To achieve a high yield, heating to between 70°C and 90°C is preferable. google.com In another method, the reaction of zirconium basic carbonate with an ammonium carbonate solution is carried out at temperatures up to 65°C. google.com It is noted that the temperature should be raised gradually during the addition of the zirconium basic carbonate. google.com

| Parameter | Effect on Synthesis | Typical Range/Condition | Reference |

| pH | Influences initiation of precipitation, dissolution of precipitate, and the nature of carbonate species. | Precipitation starts < 3.8; redissolution at 8.5-9. | osti.gov |

| Temperature | Affects dissolution, reprecipitation, reaction rate, and yield. | Dissolution of intermediate < 40°C; reprecipitation > 50°C. | justia.comgoogle.com |

| Precursor Concentration | Affects the stability of the reaction environment and the stoichiometry of the product. | Molar ratios of reactants are carefully controlled. | googleapis.com |

| Stirring Speed | Ensures homogeneous mixing and uniform particle formation. | e.g., 300 rpm |

Sol-Gel Processing

The sol-gel process offers a versatile route to synthesize zirconium-containing materials with high purity and homogeneity at mild temperatures. mdpi.com This method involves the transition of a precursor solution (sol) into a solid network (gel). mdpi.com While much of the literature focuses on the synthesis of zirconia (ZrO2) via sol-gel methods, the principles are applicable to the formation of carbonate-containing zirconium hydroxides, which are precursors to zirconium basic carbonate. scielo.org.coredalyc.orgresearchgate.net

In a typical sol-gel synthesis for zirconia, zirconium alkoxides like zirconium (IV) butoxide or zirconium n-propoxide are used as precursors. scielo.org.coredalyc.org The process involves hydrolysis and condensation reactions. The hydrolysis can be catalyzed by acids such as hydrochloric acid, nitric acid, or sulfuric acid. scielo.org.coredalyc.org The rate of water addition and the type of solvent also influence the characteristics of the resulting powder. researchgate.net

A study specifically on the sol-gel synthesis of carbonate-containing zirconium(IV) hydroxide demonstrated that a CO2 content of up to 0.5 mol per mole of ZrO2 could be incorporated. researchgate.net This indicates that the sol-gel environment can be tailored to include carbonate functionalities. The process generally takes place in mild conditions, often using water or alcohol as solvents at room temperature. mdpi.com

| Precursor | Catalyst/Solvent | Key Finding | Reference |

| Zirconium (IV) butoxide | Isopropanol (B130326), HCl, HNO3, H2SO4 | The type of acid catalyst influences the phase of the resulting zirconia after calcination. | redalyc.org |

| Zirconium n-propoxide, Aluminum tri-sec-butoxide | Not specified | The solvent and rate of water addition affect the characteristics of alumina-zirconia powders. | researchgate.net |

| Not specified | Not specified | Carbonate-containing zirconium hydroxide can be prepared by the sol-gel procedure. | researchgate.net |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are effective for synthesizing crystalline nanomaterials at relatively low temperatures. rsc.orgmatec-conferences.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures above their boiling points and at pressures above 1 atm. ui.ac.id

These methods have been successfully employed for the synthesis of ceria-zirconia oxides, which are materials closely related to zirconium compounds. matec-conferences.orgui.ac.id For instance, ceria-zirconia oxides have been synthesized via solvothermal treatment at 150°C. matec-conferences.org The solvent used (e.g., water, ethanol (B145695), ethylene (B1197577) glycol) was found to influence the morphology and size of the resulting particles. matec-conferences.org Similarly, hydrothermal and solvothermal synthesis of cerium-zirconium oxides has been conducted at 150°C using precursors like Ce(NO3)3 and ZrO(NO3)2. ui.ac.id The resulting colloid was then dried and calcined. ui.ac.id

While direct synthesis of zirconium basic carbonate via these methods is not extensively detailed in the provided context, the synthesis of zirconia nanoparticles from zirconium carbonate precursors using supercritical hydrothermal synthesis has been reported. smolecule.com This suggests that the carbonate precursor is stable enough to be used in such high-temperature, high-pressure environments, which in turn implies that hydrothermal/solvothermal conditions could be adapted for the direct synthesis of BZC itself.

| Method | Precursors | Solvent | Temperature | Key Outcome | Reference |

| Solvothermal | Ce(NO3)3, ZrO(NO3)2 | Water, Ethanol, Ethylene Glycol | 150°C | Solvent influences particle morphology and size. | matec-conferences.org |

| Hydrothermal/Solvothermal | Ce(NO3)3, ZrO(NO3)2 | Water, Water/Ethanol, Water/Ethylene Glycol | 150°C | Synthesized particles were effective as catalysts. | ui.ac.id |

| Supercritical Hydrothermal | Zirconium carbonate precursors | Not specified | Not specified | Produced zirconia nanoparticles with mixed phases. | smolecule.com |

Supercritical Hydrothermal Methods for Nanoparticle Formation

Supercritical hydrothermal synthesis is an advanced method for producing zirconia nanoparticles from zirconium basic carbonate. researchgate.netnii.ac.jp This technique utilizes the unique properties of water above its critical point (374 °C, 22.1 MPa) to facilitate rapid reactions and the formation of highly crystalline nanoparticles with controlled sizes and morphologies. researchgate.net

In a typical process, an aqueous slurry of zirconium basic carbonate, which is insoluble at ambient temperatures, is treated in supercritical water. researchgate.netnii.ac.jp This environment promotes the decomposition of the basic carbonate and the subsequent nucleation and growth of zirconia nanoparticles. Research has shown that this method can produce zirconia nanoparticles with diameters in the range of 10–20 nm. researchgate.netnii.ac.jp

A key finding from these studies is that the resulting nanoparticles often consist of a mixture of tetragonal and monoclinic phases. researchgate.netnii.ac.jp The carbonate ions adsorbed on the surface of the nanoparticles are believed to act as a stabilizer for the typically less stable tetragonal phase. researchgate.netnii.ac.jp Prolonged treatment in supercritical water can lead to the desorption of these carbonate ions, inducing a phase transition from tetragonal to monoclinic zirconia. researchgate.net

Table 1: Supercritical Hydrothermal Synthesis of Zirconia Nanoparticles

| Parameter | Value |

| Starting Material | Zirconium Basic Carbonate |

| Method | Supercritical Hydrothermal Synthesis |

| Particle Size | 10–20 nm |

| Crystalline Phases | Tetragonal and Monoclinic |

| Phase Stabilizer | Adsorbed Carbonate Ions |

Precursor Materials and Their Transformations

The synthesis of zirconium basic carbonate relies on the transformation of various zirconium-containing precursors. The choice of precursor can significantly influence the purity, morphology, and reactivity of the final product.

Zirconyl Chloride as a Starting Material

Zirconyl chloride (ZrOCl₂) is a common and important precursor for the synthesis of zirconium basic carbonate. google.comresearchgate.net It is a water-soluble zirconium salt, making it suitable for aqueous precipitation methods. The general process involves reacting an aqueous solution of zirconyl chloride with a carbonate source, such as sodium carbonate or ammonium carbonate, under controlled pH conditions. osti.gov

The reaction leads to the precipitation of zirconium basic carbonate. The properties of the resulting ZBC, such as particle size and filterability, can be influenced by factors like reactant concentrations, temperature, and the rate of addition of the precipitating agent. osti.gov For instance, the known method of precipitating ZBC from an acidulous aqueous solution of zirconium oxychloride with ammonium carbonate can result in a gelatinous precipitate that is slow to filter and difficult to wash. google.com Zirconyl chloride itself is often produced through the caustic decomposition of zircon sand, yielding a high-purity precursor for various zirconium chemicals. zircomet.com

Conversion from Zirconium Basic Sulfate Intermediates

Zirconium basic sulfate (ZBS) serves as a crucial intermediate in the production of high-purity zirconium basic carbonate. google.comjustia.com This multi-step process allows for the removal of impurities present in the initial zirconium source.

The typical procedure involves the following steps:

Precipitation of ZBS : An alkali or ammonium carbonate/bicarbonate is added to an aqueous solution of zirconium sulfate to precipitate basic zirconium sulfate. google.comjustia.com

Purification of ZBS : The precipitated ZBS is then dissolved in a hydrochloric acid solution and reprecipitated by heating. This step is critical for enhancing the purity of the intermediate. google.comjustia.com

Conversion to ZBC : The purified ZBS is suspended in water, and an alkali or ammonium carbonate/bicarbonate is added to the suspension. google.comjustia.com This results in the conversion of the basic sulfate to basic carbonate through a solid-phase reaction where the sulfate group is substituted by the carbonate group. google.com

This method provides a simple and economical route to produce high-purity zirconium basic carbonate, which is an important intermediate for preparing other zirconium salts and high-purity zirconium oxide for the ceramics industry. google.com

Other Zirconium Salt Precursors

Besides zirconyl chloride and zirconium basic sulfate, other zirconium salts can also be utilized as precursors for the synthesis of zirconium basic carbonate. chembk.comsmolecule.com These include zirconyl nitrate (B79036) and zirconium acetate (B1210297). zircomet.comgoogle.com

The general principle involves reacting a solution of the zirconium salt with a carbonate-containing solution under controlled conditions to precipitate zirconium basic carbonate. chembk.com For example, zirconium acetate, a mildly acidic aqueous solution, can be used as a precursor. zircomet.com Similarly, zirconyl nitrate can be employed in precipitation reactions. rsc.org The choice of the anion in the zirconium salt precursor can influence the characteristics of the final ZBC product. arabjchem.org

Table 2: Common Zirconium Salt Precursors for ZBC Synthesis

| Precursor | Chemical Formula | Key Features |

| Zirconyl Chloride | ZrOCl₂ | Highly water-soluble, common industrial precursor. freightamigo.com |

| Zirconium Basic Sulfate | (ZrO₂)₅(SO₃)₃·xH₂O (typical) | Intermediate for high-purity ZBC production. google.com |

| Zirconyl Nitrate | ZrO(NO₃)₂ | Used in precipitation and hydrothermal synthesis. rsc.orgsciencetechindonesia.com |

| Zirconium Acetate | Zr(CH₃COO)n·xH₂O | Mildly acidic, used for producing various zirconium chemicals. zircomet.comlehvoss.de |

Biocarbonation and Sustainable Synthesis Pathways

A novel and sustainable approach for synthesizing zirconium carbonate nanoparticles is through biocarbonation. arabjchem.orgresearchgate.net This eco-friendly method utilizes the enzymatic hydrolysis of urea (B33335) to generate carbonate ions in a controlled manner, avoiding the high energy consumption and toxic chemicals associated with traditional precipitation methods. arabjchem.org

In this process, urease enzyme, which can be extracted from sources like Canavalia ensiformis (jack bean), catalyzes the breakdown of urea into ammonia (B1221849) and carbonate ions. arabjchem.org The in-situ generation of carbonate ions in the presence of dissolved zirconium salts leads to the homogeneous precipitation of zirconium carbonate nanoparticles. arabjchem.orgresearchgate.net

Key advantages of the biocarbonation method include:

Eco-friendliness : It operates under mild conditions and avoids harsh chemicals. arabjchem.org

Control over Nanoparticle Formation : The slow and controlled release of carbonate ions allows for the formation of smaller, more uniform nanoparticles compared to conventional chemical precipitation. arabjchem.orgresearchgate.net

Dual Role of Enzyme : The urease enzyme not only acts as a catalyst but can also function as a dispersing agent, preventing the agglomeration of the newly formed nanoparticles. arabjchem.orgresearchgate.net

Research has demonstrated the successful synthesis of spherical zirconium carbonate nanoparticles using this method, which can then be thermally treated to produce nano-sized zirconium oxide. arabjchem.org

Industrial Scale-Up and Production Methodologies

The industrial-scale production of zirconium basic carbonate is crucial for meeting the demands of various sectors, including the manufacturing of paints, textiles, and other zirconium chemicals. journals.co.zachembk.comrsc.org

One common industrial method is the conversion process starting from zircon sand. chembk.com This process typically involves:

Roasting a mixture of zircon concentrate powder and sodium carbonate at high temperatures (1100–1200 °C). chembk.com

Leaching the resulting clinker to remove excess alkali, followed by dissolution in hydrochloric acid to produce a zirconium oxychloride solution. chembk.com

Conversion to basic zirconium sulfate, which is then reacted with a carbonate source like soda ash to yield zirconium basic carbonate. chembk.com

Another significant industrial route involves the use of acid zirconium sulfate trihydrate (AZST) as a starting material. journals.co.za Neutralization of an AZST solution with ammonium carbonate has been shown to produce basic zirconium carbonate of acceptable quality for applications in the textile, paint, and paper industries. journals.co.za

Furthermore, granular sodium zirconium carbonate (SZC) is an important industrial intermediate that can be converted to zirconium basic carbonate. googleapis.comgoogle.com This conversion is typically achieved by titrating an aqueous slurry of granular SZC with an acid to a pH of 3.5–4.0, which removes excess sodium carbonate. google.com The SZC itself can be produced by reacting granular zirconium basic sulfate with a saturated soda ash solution. googleapis.com These large-scale production methods are designed to be economically viable while ensuring the quality required for commercial applications. google.comgoogle.com

Structural and Morphological Elucidation of Zirconium Basic Carbonate

Crystalline and Amorphous Phase Analysis

Zirconium basic carbonate typically exists as a moist, white, and amorphous powder. samaterials.comresearchgate.net However, upon thermal treatment, it undergoes crystallization, leading to the formation of different phases of zirconia (ZrO₂). arabjchem.org The study of these phases is crucial for understanding the material's behavior and performance in various applications.

Investigation of Monoclinic and Tetragonal Phases

Zirconia (ZrO₂) derived from the calcination of zirconium basic carbonate can exist in three primary crystalline polymorphs under atmospheric pressure: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). nih.govresearchgate.net The monoclinic phase is thermodynamically stable at room temperature, while the tetragonal phase is stable at intermediate temperatures, and the cubic phase at high temperatures. nih.govresearchgate.net

The transition from the amorphous state of zirconium basic carbonate to crystalline zirconia typically results in a mixture of monoclinic and metastable tetragonal phases. sabinet.co.za The presence and ratio of these phases are influenced by factors such as calcination temperature and the presence of stabilizing agents. sabinet.co.zanih.gov For instance, zirconia nanoparticles synthesized via thermal treatment of zirconium (IV) acetate (B1210297) hydroxide (B78521) showed a monoclinic structure. grafiati.com

At ambient conditions, the monoclinic phase (space group P2₁/c) is the most stable for coarse-grained zirconia. nih.govsabinet.co.za However, for fine-grained materials, typically below a critical size of about 30 nm, the tetragonal phase (space group P4₂/nmc) becomes thermodynamically more stable due to its lower surface energy. sabinet.co.za This size-dependent phase stability is a key aspect in the synthesis of nanostructured zirconia from zirconium basic carbonate.

The table below summarizes the key characteristics of the monoclinic and tetragonal phases of zirconia.

| Property | Monoclinic Zirconia (m-ZrO₂) | Tetragonal Zirconia (t-ZrO₂) |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/c | P4₂/nmc |

| Stability at Room Temperature | Stable (for coarse grains) | Metastable (can be stabilized) |

| Transformation Toughening | - | Exhibits transformation toughening |

| Relative Strength | Lower | Higher |

| Relative Translucency | Lower | Higher |

This table provides a comparative overview of the key properties of monoclinic and tetragonal zirconia phases.

Phase Transition Mechanisms and Kinetics

The transformation between the tetragonal and monoclinic phases of zirconia is a martensitic transformation, characterized by a diffusionless, shear-dominant mechanism. harvard.eduresearchgate.net This transformation is accompanied by a significant volume expansion of about 3-5% upon cooling from tetragonal to monoclinic, which can induce large internal stresses and cracking in sintered zirconia bodies. researchgate.netharvard.edu

The kinetics of the crystallization of amorphous zirconia gel, a related precursor, has been studied using techniques like Controlled Rate Thermal Analysis (CRTA). Such studies have shown that the crystallization process can be described by the Avrami-Erofeev kinetic model, which is characteristic of nucleation and growth processes. bohrium.com The rate of phase transformation is influenced by temperature, crystallite size, and the surrounding environment. acs.org For example, under oxidizing conditions, amorphous zirconia can crystallize directly to the tetragonal phase, which then transforms to the monoclinic phase as the crystallite size increases. acs.org

The study of phase transformation kinetics is critical for controlling the microstructure and, consequently, the mechanical properties of zirconia-based ceramics. The phenomenon of "transformation toughening" in partially stabilized zirconia relies on the stress-induced martensitic transformation of the tetragonal phase to the monoclinic phase at the tip of a propagating crack, which helps to impede crack growth. gc.dental

Influence of Anions on Phase Stabilization

The presence of various anions during the synthesis and processing of zirconium basic carbonate and its derivatives can significantly influence the stabilization of different zirconia phases. Anions can affect the speciation of zirconium in solution, the structure of precipitated precursors, and the resulting crystalline phases upon calcination. osti.gov

Doping with aliovalent cations, introduced as salts with specific anions, is a common method to stabilize the tetragonal or cubic phases of zirconia at room temperature. nih.gov For instance, yttrium oxide (Y₂O₃) is a widely used dopant to produce yttria-stabilized tetragonal zirconia (Y-TZP). gc.dentalnih.gov The yttrium ions substitute some of the Zr⁴⁺ ions in the crystal lattice, creating oxygen vacancies that stabilize the higher-symmetry phases. nih.gov

The type of anion in the precursor salt can also have a direct impact. For example, the presence of sulfate (B86663) ions (SO₄²⁻) can influence the decomposition temperature and the morphology of the resulting nano-oxides. arabjchem.org Studies have shown that the interaction of zirconium with strongly complexing anions like sulfate and phosphate (B84403) can lead to the formation of different solution species and, consequently, different adsorbed structures on mineral surfaces. osti.gov The choice of precipitating agent, such as sodium carbonate or ammonium (B1175870) carbonate, and the subsequent washing to remove residual anions are crucial steps in controlling the final product's purity and properties. up.ac.zaosti.gov Furthermore, anions like nitrate (B79036) (NO₃⁻) and chloride (Cl⁻) can affect the pH at which the surface of zirconia materials stabilizes during ion exchange processes, indicating a release of hydroxide ions (OH⁻) from the material. rsc.org

Nanostructural Characteristics and Control

The ability to control the nanostructure of materials derived from zirconium basic carbonate is essential for tailoring their properties for specific applications, such as catalysis and advanced ceramics.

Formation of Nanoparticles and Their Morphologies

Zirconium basic carbonate is a key precursor for the synthesis of zirconia nanoparticles. grafiati.com Various synthesis methods are employed to produce nanoparticles with controlled morphologies. Precipitation methods are commonly used, where zirconium salts are reacted with a precipitating agent like urea (B33335) or ammonium carbonate. up.ac.zaarabjchem.orgchina-sasa.com

The resulting nanoparticles can exhibit a range of morphologies, including spherical, nanorods, nanosheets, and flower-like structures. arabjchem.orgchina-sasa.commdpi.com For example, a biocarbonation method using a plant-derived urease enzyme has been shown to produce spherical zirconium carbonate nanoparticles with sizes ranging from 43-65 nm. arabjchem.org In contrast, a chemical precipitation method yielded flaky-shaped particles with an average width of 110 nm and length of 180 nm. arabjchem.org Hydrothermal synthesis is another technique that can produce nanostructured zirconia, such as nanorods or nanosheets, which offer a higher surface area compared to bulk materials. china-sasa.com The morphology of the nanoparticles is a critical factor influencing their catalytic activity, with smaller particles and nanostructured forms providing more active sites. china-sasa.com

The table below presents a summary of different synthesis methods and the resulting morphologies of zirconia-based nanoparticles.

| Synthesis Method | Precursor(s) | Resulting Morphology | Particle Size | Reference |

| Biocarbonation (PDUE-urea) | Zirconium Salt | Spherical | 43–65 nm | arabjchem.org |

| Chemical Precipitation | Zirconium Salt | Flaky-shaped | 110 nm (width), 180 nm (length) | arabjchem.org |

| Hydrothermal Synthesis | Zirconium Salt, Urea | Nanoparticles | - | grafiati.com |

| Homogeneous Precipitation | Zirconium Chloride, Urea | Spherical | Micrometer size | d-nb.info |

| Supercritical Hydrothermal | Zirconium Basic Carbonate | Nanoparticles | - | grafiati.com |

This interactive table summarizes various synthesis methods for zirconia-based nanoparticles and their corresponding morphologies and sizes.

Impact of Synthesis Conditions on Nanostructure Development

The development of the nanostructure of materials derived from zirconium basic carbonate is highly sensitive to the synthesis conditions. Key parameters that can be controlled to tailor the final nanostructure include reactant concentrations, pH, temperature, aging time, and the use of surfactants or templates. china-sasa.comd-nb.info

Careful adjustment of these conditions allows for precise control over particle size and morphology. For instance, in precipitation methods, a slow precipitation rate at a lower temperature can lead to the formation of smaller particles. china-sasa.com The concentration of reactants significantly affects the characteristics of the precipitated solids, which can range from a gel to a dispersion of discrete particles. d-nb.info

Template-assisted methods or hydrothermal synthesis techniques can be used to guide the growth of zirconium carbonate into specific nanostructures. china-sasa.com For example, using a suitable surfactant as a template can direct the formation of desired nanostructures during the synthesis process. china-sasa.com The calcination temperature and duration also play a crucial role in the final crystal structure and morphology of the zirconia nanoparticles. mdpi.comnih.gov Increasing the calcination temperature generally leads to a decrease in surface area and pore volume, while the pore size increases. mdpi.com

Proposed Structural Models and Hydration States

Zirconium basic carbonate (ZBC) does not possess a single, simple chemical structure; rather, it represents a class of amorphous, polymeric, and hydrated compounds. samaterials.com Its exact structure is complex and can vary depending on the method of preparation. up.ac.za In practice, only the basic salts of zirconium carbonate are known. up.ac.za The compound is generally represented by formulas that indicate a mixture of zirconium oxide, hydroxide, and carbonate components.

Several structural formulas have been proposed to describe ZBC. It is often considered an amorphous powder. samaterials.com One common representation is Zr(OH)₂CO₃•ZrO₂. americanelements.comamericanelements.com This suggests a composite of zirconium hydroxide, carbonate, and zirconium oxide. Another proposed formula for crystalline, acid-soluble basic zirconium carbonate is 4ZrO₂·CO₂·11H₂O. google.com The ratio of zirconium dioxide (ZrO₂) to carbon dioxide (CO₂) can range from 4:1 to 1:1. up.ac.za

The hydration state is a critical aspect of ZBC's structure. The general formula Zr(OH)ₐ(CO₃)b·nH₂O has been used, with one analysis suggesting approximate values of a≈3.2, b≈0.4, and n≈6.9. researchgate.net Another general formula is noted as Zr(OH)₍₄₋₂ₙ₎(CO₃)ₙ·mH₂O. google.com An air-dried crystalline form was found to contain about 27% H₂O by weight. google.com Some sources provide a more condensed formula, such as [Zr₃(CO₃)O₅]H₂O. strem.com The structural name [µ-[carbonato(2-)-O:O']]dihydroxydioxodizirconium has also been reported, implying a structure where a carbonate group bridges two zirconium centers. europa.eunih.gov

| Proposed Formula | Description | Source(s) |

|---|---|---|

| Zr(OH)₂CO₃•ZrO₂ | General formula indicating a composite structure. | americanelements.comamericanelements.com |

| 4ZrO₂·CO₂·11H₂O | Represents a crystalline, acid-soluble form. | google.com |

| Zr(OH)ₐ(CO₃)b·nH₂O | General hydrated formula with empirically determined values (a≈3.2, b≈0.4, n≈6.9). | researchgate.net |

| [Zr₃(CO₃)O₅]H₂O | A condensed formula for a basic hydrate (B1144303) form. | strem.com |

| [µ-[carbonato(2-)-O:O']]dihydroxydioxodizirconium | Systematic name suggesting a bridged carbonate structure. | europa.eunih.gov |

Surface Morphology and Particle Size Distribution Analysis

The surface morphology and particle size of zirconium basic carbonate are key characteristics that influence its application. ZBC is typically a moist, white, inhomogeneous, amorphous cake or powder. samaterials.comdixonchew.co.uk Scanning Electron Microscopy (SEM) analysis reveals the surface topography of the material, which can appear as aggregated particles. researchgate.net The morphology of the particles can be influenced by the presence of other components in a mixture; for instance, the addition of ZBC particles can alter the surface morphology of ceramic slurries. sci-hub.se

The particle size distribution of ZBC can vary significantly based on the synthesis method and intended application. Commercial grades of basic zirconium carbonate can have a median particle size (d50) in the range of 30 to 50 micrometers. lehvoss.degoogle.com However, finer grades are also produced, with one type exhibiting a d50 of 1.1 to 1.3 micrometers. lehvoss.de In other preparations, particularly when produced as sols, much smaller particles can be achieved. For example, ammonia (B1221849) zirconium carbonate sols, derived from ZBC, have been shown to contain nanoparticles with an average diameter of approximately 4 nanometers as measured by dynamic light scattering. researchgate.net The study of particle morphology often involves techniques like laser particle size analysis and microscopic imaging to understand the size, shape, and complexity of the particles. mdpi.comkirj.ee

| Product/Method | Particle Size (d50 or Average Diameter) | Source(s) |

|---|---|---|

| Zirconium Carbonate basic (Standard Grade) | 30 - 50 µm | lehvoss.de |

| Polymeric Sodium Zirconium Carbonate (SZC) | 30 - 50 µm | google.com |

| Zirconium Carbonate basic (Fine Grade) | 1.1 - 1.3 µm | lehvoss.de |

| Ammonia Zirconium Carbonate Sols | ~4 nm | researchgate.net |

Advanced Characterization Techniques for Zirconium Basic Carbonate

Spectroscopic Analysis

Spectroscopic methods are instrumental in elucidating the chemical bonding, elemental composition, and optical properties of zirconium basic carbonate.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orglibretexts.org The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. rsc.orglibretexts.org

In the context of zirconium basic carbonate, IR spectroscopy can be used to identify the characteristic vibrational modes of the carbonate and hydroxyl groups, as well as Zr-O bonds. The IR spectrum of a carboxylic acid, for instance, shows a very strong and broad band for the O-H stretch between 2800 and 3500 cm⁻¹ and a sharp band around 1710 cm⁻¹ corresponding to the C=O stretch. utdallas.edu Similarly, alcohols exhibit a strong, broad O-H stretching band. libretexts.org For zirconium basic carbonate, the presence of hydroxyl groups would be indicated by a broad absorption band in the region of 3600-3200 cm⁻¹. The carbonate group (CO₃²⁻) typically exhibits strong absorption bands corresponding to its stretching and bending vibrations. The asymmetric stretching of the C-O bond in carbonates is often observed in the 1450-1400 cm⁻¹ region. mdpi.com

A representative FT-IR profile of basic zirconium carbonate would display these characteristic peaks, confirming the presence of its constituent functional groups. researchgate.net The position and shape of these bands can also provide information about the coordination environment of the carbonate ions and the nature of the hydrogen bonding involving the hydroxyl groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3600 - 3200 (broad) |

| C=O (carbonate) | Asymmetric Stretch | 1450 - 1400 |

| C-O (carbonate) | Symmetric Stretch | ~1080 |

| O-C-O (carbonate) | Bending | ~750 - 700 |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. phi.comkratos.comcarleton.edu XPS is accomplished by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. phi.comcarleton.eduresearchgate.net

For zirconium basic carbonate, XPS analysis can provide valuable information about the surface chemistry, including the oxidation states of zirconium, carbon, and oxygen. The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. carleton.edu For example, the Zr 3d spectrum would show characteristic peaks corresponding to the Zr⁴⁺ oxidation state. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as carbonate (CO₃²⁻) and any adventitious carbon contamination on the surface. Similarly, the O 1s spectrum can distinguish between oxygen in the carbonate, hydroxyl, and zirconium oxide environments.

| Element | Orbital | Typical Binding Energy (eV) for Zr compounds | Information Obtained |

| Zirconium | Zr 3d | 182 - 185 (for ZrO₂) | Oxidation state and chemical environment of zirconium. |

| Carbon | C 1s | ~289 (for carbonates) | Identification of carbonate and other carbon species. |

| Oxygen | O 1s | ~531 (for carbonates and hydroxides) | Differentiation of oxygen in different chemical states. |

Note: Specific binding energy values for zirconium basic carbonate may vary depending on the exact composition and surface conditions.

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. ksu.edu.salibretexts.org It is complementary to infrared spectroscopy and relies on the inelastic scattering of monochromatic light, usually from a laser source. ksu.edu.sa

| Vibrational Mode | Symmetry | Typical Raman Shift (cm⁻¹) |

| C-O Symmetric Stretch | A₁g | ~1080 |

| C-O Asymmetric Stretch | E₉ | ~1400 - 1450 |

| O-C-O In-plane Bend | E₉ | ~700 - 750 |

| Zr-O Lattice Vibrations | - | < 600 |

Note: The exact Raman shifts can be influenced by factors such as crystallinity and hydration state.

UV-Vis spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. While not a direct characterization technique for the solid zirconium basic carbonate itself, it is a widely used method for the quantitative determination of zirconium in solution, which can be prepared by dissolving the compound.

Several spectrophotometric methods have been developed for the determination of zirconium. These methods typically involve the formation of a colored complex between zirconium ions and a specific chromogenic reagent. The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax), and the concentration of zirconium is determined using a calibration curve.

One such method involves the use of Chrome Azurol S (CAS) as a complexing agent. airccse.com Zirconium forms a stable bluish-violet complex with CAS at a pH of 4.2, with a maximum absorption at 598 nm. airccse.com This method is reported to be sensitive, rapid, and reproducible for the determination of zirconium in various samples. airccse.com Another reagent, Xylenol Orange, forms a complex with zirconium in an acidic medium, with a maximum absorbance at 551 nm. researchgate.net

| Reagent | pH | λmax (nm) | Linear Range (µg/mL) |

| Chrome Azurol S | 4.2 | 598 | 1 - 7 |

| Xylenol Orange | HCl | 551 | 0.25 - 4.5 |

| Alizarin (B75676) Red S | - | 520 | - |

Data for Alizarin Red S linear range was not specified in the provided context.

Microscopic Imaging Techniques

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography of zirconium basic carbonate and its derivatives. It provides high-resolution images that reveal details about surface morphology, particle shape, and texture.

SEM analysis of zirconia implants has shown a varied array of topographical configurations at different magnifications. At lower magnifications, plain, compact surfaces and wavy, porous areas can be observed. Higher magnifications reveal dense, grainy regions of various sizes and intensities, interspersed with pores. nih.gov These topographical features can be influenced by post-sintering processes, which can alter the material's surface characteristics. researchgate.net

Furthermore, SEM is used to assess the effects of surface treatments on zirconia. For example, studies have shown that treatments like air abrasion can modify the surface roughness, which is visible in SEM images as changes in the texture and the presence of micro-irregularities. researchgate.net The ability to visualize these changes is crucial for applications where surface properties are critical, such as in dental implants and catalysts.

Interactive Data Table: Observed Surface Features of Zirconia by SEM

| Magnification | Observed Features |

| Low | Plain compact surfaces, wavy porous areas |

| High | Dense grainy regions, pores of various sizes |

This table summarizes the typical surface features of zirconia as observed under different SEM magnifications, highlighting the complexity of its surface topography.

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal structure, particle size, and morphology of zirconium basic carbonate at the nanoscale. researchgate.net This technique is essential for understanding the fundamental properties of the material, as nanoparticle size and distribution can significantly influence its performance in various applications. nih.gov

TEM analysis allows for the direct visualization of individual nanoparticles, providing data on their size, shape, and degree of agglomeration. For example, studies on zirconia-based catalysts have utilized TEM to determine the particle size distribution of the active components, which is crucial for catalytic activity. researchgate.net The images obtained can be used to generate number-based size distributions, offering a quantitative measure of the nanoparticle population. nih.govnih.gov

In addition to particle size, TEM can reveal details about the crystalline nature of the material through techniques like Selected Area Electron Diffraction (SAED), which can confirm the high crystallinity of nanoparticles. researchgate.net This information is vital for controlling the synthesis process to achieve desired material properties.

Interactive Data Table: Nanoparticle Characteristics Determined by TEM

| Parameter | Information Provided |

| Particle Size | Quantitative measurement of nanoparticle diameters |

| Size Distribution | Statistical distribution of particle sizes within a sample |

| Morphology | Visualization of the shape and form of individual nanoparticles |

| Crystallinity | Information on the crystalline structure via diffraction patterns |

This table outlines the key nanostructural characteristics of materials like zirconium basic carbonate that can be determined using Transmission Electron Microscopy.

Electron microscopy techniques, including both SEM and TEM, are pivotal in visualizing the mesoporous structure of materials derived from zirconium basic carbonate. The presence and nature of mesopores are critical for applications such as catalysis and adsorption, where a high surface area and accessible pore network are required.

Studies on mesoporous carbons, which can be used as supports for zirconia-based materials, have demonstrated the power of electron microscopy in characterizing their structure. TEM, in particular, can be used to visualize the distribution of active materials within the porous network, confirming, for instance, that sulfur is selectively introduced into the micropores of a carbon matrix. rsc.org

Cryogenic high-resolution scanning electron microscopy (cryo-HRSEM) and freeze-fracture-replication transmission electron microscopy (FFR-TEM) have been used to study the formation of mesoporous silica (B1680970). These advanced techniques can reveal the evolution of the porous structure during synthesis, showing transitions from hexagonal phases to perforated layer phases and eventually to bicontinuous cubic structures. technion.ac.il Such detailed visualization provides a deeper understanding of the mechanisms of mesoporous material formation.

Thermal Decomposition and Transformation Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental thermal analysis techniques used to study the thermal decomposition and phase transformations of zirconium basic carbonate. uni-siegen.decet-science.com TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. uni-siegen.deeag.comabo.fi

The combined TGA/DTA analysis of zirconium basic carbonate provides a comprehensive understanding of its thermal behavior. The TGA curve typically shows distinct weight loss steps corresponding to dehydration (loss of water molecules) and decarbonation (loss of carbon dioxide). The DTA curve complements this by indicating the temperatures at which these processes occur and whether they are endothermic or exothermic.

For instance, the decomposition of zirconium basic carbonate generally proceeds in multiple stages. The initial weight loss observed at lower temperatures is attributed to the removal of physically adsorbed and chemically bound water. At higher temperatures, a more significant weight loss occurs due to the decomposition of the carbonate group, leading to the formation of zirconium oxide. The DTA curve will show endothermic peaks corresponding to these decomposition steps. Any subsequent exothermic peaks may indicate crystallization or phase transitions of the resulting zirconia. eag.com

Interactive Data Table: Typical Thermal Events in the Decomposition of Zirconium Basic Carbonate

| Temperature Range | TGA Event | DTA Event | Process |

| Low (e.g., < 200°C) | Weight Loss | Endothermic Peak | Dehydration |

| High (e.g., > 400°C) | Significant Weight Loss | Endothermic Peak | Decarbonation |

| Higher (e.g., > 500°C) | No Weight Loss | Exothermic Peak | Crystallization of ZrO₂ |

This table provides a generalized summary of the thermal events that occur during the heating of zirconium basic carbonate, as determined by TGA and DTA.

Elucidation of Ligand Removal Sequence During Heating

The thermal decomposition of Zirconium Basic Carbonate is a multi-stage process involving the sequential removal of various ligands. Studies utilizing thermogravimetry (TG), differential thermal analysis (DTA), and differential thermogravimetric (DTG) methods, combined with infrared spectroscopy and X-ray diffraction, have clarified the order in which these groups are eliminated upon heating. akjournals.com The general sequence for the ease of ligand removal from basic zirconium salts has been established as follows: 'loosely bound' H₂O > CO₃²⁻ > OH⁻ (or 'tightly bound' H₂O). akjournals.com

The most significant weight loss occurs between 50°C and 300°C, a range where the removal of absorbed and coordinated water is accompanied by the loss of carbon dioxide. akjournals.com Analysis indicates that this process involves several steps. An endothermic peak around 125°C corresponds to the removal of absorbed water; however, even at this relatively low temperature, some carbon dioxide is also released. akjournals.com

Further heating is required to break down the more strongly bound ligands. Carbon dioxide loss at higher temperatures is associated with the decomposition of bidentate carbonato ligands within the salt's structure, a process that demands significant thermal energy. akjournals.com Infrared spectroscopy shows that deformation and stretching modes associated with the carbonate group persist even after heating to 400°C and only vanish upon reaching 550°C. akjournals.com Similarly, the last traces of water, likely derived from the dehydroxylation of bidentate hydroxo bridges, are not fully removed until the temperature exceeds 500°C. akjournals.com The final product of the complete thermal decomposition of zirconium compounds like ZBC is zirconium dioxide (ZrO₂). osti.gov

Table 1: Thermal Decomposition Sequence of Zirconium Basic Carbonate

| Temperature Range | Event | Ligand(s) Removed |

|---|---|---|

| 50°C - 300°C | Major weight loss | Loosely bound water, some carbonate |

| ~125°C | Endothermic removal | Absorbed water |

| > 400°C | Decomposition | Bidentate carbonato ligands |

| > 500°C | Dehydroxylation | Tightly bound water (from hydroxo groups) |

Surface Area and Porosity Characterization

The surface area and porosity of Zirconium Basic Carbonate and its derivatives are critical parameters, especially in applications such as catalysis. These properties are typically investigated using gas physisorption analysis. researchgate.net

Brunauer-Emmett-Teller (BET) Surface Area Measurements

The Brunauer-Emmett-Teller (BET) method is a standard technique used to determine the specific surface area of materials by measuring the physical adsorption of a gas (commonly nitrogen) on the solid surface. scielo.org.mx While data for ZBC itself is specific to its preparation method, studies on related zirconium materials provide insight. For instance, the activation of materials with zirconium ions has been shown to significantly enhance both the total pore volume and the specific surface area. scielo.org.mx In one study, impregnating granular activated carbon with Zr⁴⁺ increased the BET surface area from 1298.5 m²/g to 1497.3 m²/g. scielo.org.mx The calcination temperature also plays a crucial role; for sol-gel prepared zirconia, increasing the calcination temperature from 600°C to 800°C can lead to a decrease in surface area. researchgate.net ZBC intended for catalyst manufacturing is produced under stringent specifications to ensure optimal surface characteristics. hicharms.com

Quantitative Elemental Composition and Purity Assessment

Determining the precise elemental composition and assessing the purity of Zirconium Basic Carbonate is essential for its use in high-tech applications. Techniques based on inductively coupled plasma are paramount for this purpose due to their high sensitivity and accuracy.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining elemental concentrations at trace and ultra-trace levels. nih.gov Its major advantages include multi-element detection capability and high sample throughput. nih.gov ICP-MS can measure nearly all elements in the periodic table with high sensitivity. nih.gov For zirconium analysis, the technique offers excellent precision, typically around ±4% for abundant trace elements. researchgate.net The detection limit for zirconium in solution by ICP-MS has been reported to be as low as 0.046 µg/g. researchgate.netresearchgate.net Advanced methods like multicollector ICP-MS (MC-ICP-MS) are used for high-precision isotope ratio analysis, demonstrating the technique's versatility in characterizing zirconium-bearing materials. isotoparium.orgresearchgate.net

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), also known as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), is a well-established technique for elemental analysis. researchgate.net It is recognized for its good detection limits, wide linear dynamic range, precision, and accuracy. researchgate.net ICP-OES is frequently used to quantify impurities in zirconium compounds. researchgate.netnih.gov However, the analysis of high-purity zirconium materials can be challenging due to spectral interferences from the line-rich emission spectrum of zirconium itself. nih.gov Despite this, methods have been developed to accurately determine trace impurities such as iron, hafnium, manganese, sodium, silicon, and titanium in zirconia powders with detection limits in the low µg/g range. nih.gov

Advanced Chemical Analysis Protocols

Ensuring the high purity of Zirconium Basic Carbonate requires robust analytical protocols that often begin with effective sample digestion. For refractory materials like zirconium oxides, microwave-assisted digestion using a mixture of sulfuric acid (H₂SO₄) and ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄) can significantly reduce dissolution time to around 30 minutes, compared to hours for conventional methods. nih.gov

Following dissolution, elemental analysis is performed. Commercial grades of ZBC are routinely analyzed for a range of potential impurities. The specifications for these grades highlight the low levels of contaminants required for various industrial uses.

Table 2: Typical Purity Specifications for Commercial Zirconium Basic Carbonate

| Analyte | Specification (max %) | Source(s) |

|---|---|---|

| Fe₂O₃ | 0.001 - 0.002 | hicharms.comdixonchew.co.uk |

| TiO₂ | 0.001 - 0.002 | hicharms.comdixonchew.co.uk |

| Na₂O | 0.03 - 0.05 | hicharms.comdixonchew.co.uk |

| SiO₂ | 0.02 | hicharms.com |

| SO₄ | 0.05 | hicharms.comdixonchew.co.uk |

Note: The combined ZrO₂ + HfO₂ content is typically specified as a minimum of 40-41%. Hafnium dioxide (HfO₂) naturally occurs with zirconium and accounts for approximately 2 wt% of this total. hicharms.comdixonchew.co.uk

Investigation of Factors Affecting Product Purity

The purity of zirconium basic carbonate is a critical parameter that influences its performance in various applications. Several factors during its synthesis and processing can significantly impact the final purity of the product. Research and manufacturing processes have identified key variables that must be controlled to minimize impurities.

One of the primary factors is the quality of the raw materials. For instance, when zirconium basic carbonate is produced from zirconium sulfate, the presence of residual sulfate ions in the final product can be a significant issue. High sulfate content can degrade the quality of the material, particularly for applications such as sorbents. The manufacturing process itself can be adjusted to mitigate this; for example, using acid zirconium sulfate tetrahydrate (AZST) as the zirconium source can lead to a product with higher ammonium adsorption capacity, although it may be a less efficient and more costly process.

The pH during the precipitation process is another crucial factor. In the synthesis of zirconium basic carbonate from a sodium zirconium carbonate precursor, the aqueous slurry is titrated with an acidic agent. Controlling the pH of this titration is essential for the purity of the final product. For instance, titrating to a pH range of approximately 3.5 to 4.0 is a preferred method. researchgate.net One study has shown that an optimal pH value of 3.9 to 4.1 during the acid treatment of the precursor leads to a product with high purity. researchgate.net

The completeness of the reaction and the removal of byproducts are also vital for achieving high purity. When preparing zirconium basic carbonate from basic zirconium sulfate, an excess of the carbonate precipitating agent, such as sodium carbonate or ammonium carbonate, is necessary to ensure the complete substitution of sulfate groups. It has been determined that a 30-35% excess of the precipitating agent is optimal for the complete removal of sulfate ions. The excess carbonate does not typically react with the product and can be subsequently removed by washing.

Finally, thorough washing of the precipitated zirconium basic carbonate is a critical step to remove soluble impurities. After titration, the aqueous slurry is typically washed with purified water to eliminate residual ions, such as sodium and sulfate, that can be detrimental to the final product's quality. The effectiveness of the washing process directly impacts the level of impurities in the final zirconium basic carbonate.

Table 1: Factors Affecting Zirconium Basic Carbonate Purity and Control Measures

| Factor | Influence on Purity | Control Measures |

|---|---|---|

| Raw Material Quality | High sulfate content in starting materials can lead to sulfate impurities in the final product. | Use of purified raw materials like acid zirconium sulfate tetrahydrate (AZST). |

| pH of Precipitation | Incorrect pH can lead to incomplete precipitation and incorporation of impurities. | Precise control of pH during titration, typically to a range of 3.5 to 4.1. researchgate.net |

| Completeness of Reaction | Incomplete reaction can leave unreacted starting materials and intermediate compounds as impurities. | Use of an excess of the precipitating agent (e.g., 30-35% excess carbonate). |

| Washing Process | Inadequate washing fails to remove soluble byproduct salts and residual reactants. | Thorough washing of the precipitate with purified water. |

Zeta Potential Investigations

Zeta potential is a key indicator of the stability of colloidal dispersions. It measures the magnitude of the electrostatic or charge repulsion/attraction between particles and is crucial for understanding and controlling the aggregation and dispersion of particulate systems. In the context of zirconium basic carbonate, zeta potential investigations would provide valuable insights into its surface chemistry and behavior in aqueous suspensions, which is relevant for its various applications, including in catalysis and as a precursor for other zirconium compounds.

However, a comprehensive review of the scientific literature reveals a notable lack of specific research data on the zeta potential of zirconium basic carbonate. While studies on the zeta potential of other zirconium compounds, such as zirconium oxide (zirconia), are available, this information cannot be directly extrapolated to zirconium basic carbonate due to differences in their chemical composition and surface properties. Therefore, there is a clear gap in the scientific understanding of the electrokinetic properties of zirconium basic carbonate. Further research is warranted to determine its zeta potential under various conditions, such as different pH levels and ionic strengths, to better characterize its colloidal behavior and optimize its use in relevant applications.

Fundamental Reaction Mechanisms and Kinetics of Zirconium Basic Carbonate

Thermal Decomposition Pathways and Resulting Products

The thermal decomposition of zirconium basic carbonate is a key process for the synthesis of zirconia (ZrO₂), a high-performance ceramic. zircon-association.orgosti.gov This process involves a series of transformations that are influenced by temperature.

The decomposition of zirconium basic carbonate upon heating leads to the formation of zirconium dioxide (ZrO₂). zircon-association.orgtrade-chem.com The process can be generally described by the following stages:

Initial Dehydration: The process begins with the loss of loosely bound water molecules at temperatures between 60°C and 170°C. sabinet.co.za

Decomposition to Amorphous Zirconia: As the temperature increases to the range of 300°C to 500°C, the carbonate and hydroxide (B78521) groups decompose, leading to the formation of amorphous zirconia. sabinet.co.za

Crystallization of Zirconia: At temperatures above 500°C, the amorphous zirconia begins to crystallize. sabinet.co.za The final crystalline phase of zirconia (monoclinic, tetragonal, or cubic) can be influenced by the presence of stabilizing agents and the specific decomposition conditions. osti.govsabinet.co.za

Studies have shown that the nature of the starting zirconium salt used to produce the basic carbonate can influence the characteristics of the resulting zirconia. researchgate.net For instance, zirconia produced via methods involving sodium carbonate has been observed to have a smaller and more uniform grain size distribution. sabinet.co.za

Table 1: Thermal Decomposition Stages of Zirconium Basic Carbonate

| Temperature Range | Process | Resulting Product |

| 60°C – 170°C | Dehydration | Zr₂(OH)₄CO₃·nH₂O → ≈ Zr₂Oₓ(OH)₆₋₂ₓ |

| 300°C – 500°C | Decomposition of carbonate and hydroxide | Amorphous ZrO₂ |

| >500°C | Crystallization | Crystalline ZrO₂ (monoclinic, tetragonal) |

Data sourced from multiple studies to provide a general overview. sabinet.co.za

The thermal decomposition of zirconium basic carbonate is accompanied by the evolution of gases, primarily carbon dioxide (CO₂) and water vapor (H₂O). trade-chem.com Thermogravimetric analysis (TGA) is a key technique used to study these gas evolution dynamics. TGA curves for zirconium compounds show distinct mass loss stages corresponding to the release of different gaseous byproducts. For instance, in the decomposition of ammonium (B1175870) zirconium carbonate, the loss of adsorbed water and ammonia (B1221849) occurs at approximately 100–200°C, followed by decarbonation between 300–500°C. The release of carbon dioxide is a critical step in the transformation to zirconia. trade-chem.com The formation and subsequent decomposition of zirconium carbonate on the surface of zirconium metal when oxidized in a CO₂-containing environment can lead to an accelerated oxidation rate. researchgate.net

Reactivity with Acidic and Alkaline Media

Zirconium basic carbonate exhibits amphoteric properties, demonstrating solubility in both acidic and alkaline solutions. samaterials.comdixonchew.co.uk

Acidic Media: It readily dissolves in mineral acids (like hydrochloric acid) and organic acids. samaterials.comdixonchew.co.ukup.ac.za This reaction typically involves the liberation of carbon dioxide gas. trade-chem.com For example, the reaction with hydrochloric acid can be used to produce zirconium oxychloride. up.ac.za The ability to dissolve in various acids makes it a versatile precursor for synthesizing a wide range of zirconium salts. zirpro.com

Alkaline Media: Zirconium basic carbonate is also soluble in alkaline carbonate solutions, such as sodium carbonate or ammonium carbonate. dixonchew.co.ukup.ac.za This property is utilized in the preparation of soluble alkaline zirconium solutions like ammonium zirconium carbonate (AZC). sabinet.co.za The dissolution in alkaline carbonates involves the formation of complex carbonate species.

Ligand Exchange Phenomena and Mechanisms

Ligand exchange reactions are fundamental to the chemistry of zirconium basic carbonate in solution, particularly its interaction with other coordinating species. These reactions are crucial for modifying the properties of zirconium-based materials and for understanding their stability.

Studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS), UV-Vis spectrophotometry, and Raman spectroscopy have provided insights into these mechanisms. nih.gov For instance, carboxylic acids such as gluconic acid, L-tartaric acid, and citric acid can displace carbonate ligands from the zirconium coordination sphere. nih.govresearchgate.net This ligand exchange can affect the stability of the zirconium complex in solution, sometimes leading to precipitation.

The exchange mechanism can be influenced by the nature of the incoming ligand. For example, gluconic acid has been shown to have a high association ability with zirconium, leading to a more significant decrease in the coordinated carbonate ions compared to tartaric or citric acid. nih.govresearchgate.net The structural changes upon ligand exchange involve the distortion of the original zirconium-carbonate geometry and the formation of new coordination paths with the incoming ligand. researchgate.net

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics provides valuable information on the rates and mechanisms of reactions involving zirconium basic carbonate. For example, the kinetics of acetate (B1210297) ligand exchange with free acetic acid in zirconium-oxo clusters have been investigated using dynamic NMR and DFT calculations, serving as a model for understanding crosslink migration in zirconium-carboxylate networks. rsc.org

In the context of its formation, the reactivity of zirconium basic sulfate (B86663) in reactions with carbonate reagents is influenced by the precipitation temperature of the sulfate. osti.gov The interaction of less reactive zirconium basic sulfate with carbonate reagents at 25°C proceeds without a change in basicity. osti.gov More reactive forms, however, can undergo complete replacement of oxo- and hydroxo-groups. osti.gov

Electrochemical Activity and Interactions

The electrochemical behavior of zirconium is complex and often involves the formation of a passive oxide layer that influences its reactivity. scirp.org While specific studies on the direct electrochemical activity of solid zirconium basic carbonate are not prevalent, the electrochemical behavior of zirconium ions in various media provides relevant insights.

Zirconium ions can be electrochemically reduced in both aqueous and organic media. scirp.orgfrontiersin.org In alkaline aqueous solutions, the reduction of zirconium(IV) is possible due to the increased solvent window. scirp.org Organic solvents like dimethylformamide are also suitable for studying the electrochemistry of zirconium. scirp.org The reduction often proceeds in a two-step mechanism via a Zr²⁺ intermediate. frontiersin.org

The presence of carbonate ions can influence the electrochemical processes. The formation of zirconium carbonate on a zirconium surface during oxidation in a CO₂/H₂O environment has been observed to affect the oxidation rate. researchgate.net In the context of fuel cells, zirconium carbonate is considered a promising catalyst or catalyst support due to its thermal and chemical stability. china-sasa.com Its catalytic activity can be enhanced by controlling particle size and morphology or by doping with other metals. china-sasa.com

Surface Chemistry and Interfacial Phenomena

Surface Active Sites and Acidic/Basic Properties

The surface of zirconium-based materials, including zirconium basic carbonate, exhibits both acidic and basic properties, making it amphoteric. journals.co.za The zirconium atoms can act as Lewis acid sites, while the oxygen atoms function as Lewis base sites. journals.co.za This dual nature allows the surface to interact with both acidic and basic molecules. journals.co.za The presence of carbonate and hydroxyl groups on the surface further influences its chemical reactivity.

Role of Lewis Acid-Base Interactions

Lewis acid-base interactions are fundamental to the surface chemistry of zirconium basic carbonate. The zirconium (Zr⁴⁺) ions on the surface act as Lewis acid sites, capable of accepting electron pairs. journals.co.zatandfonline.com These sites can form coordination complexes with Lewis bases, which are molecules or ions with available electron pairs to donate, such as hydroxide (B78521) ions, fluoride (B91410), and carboxylates. tandfonline.com

The interaction between the Lewis acidic zirconium sites and Lewis basic species is a key mechanism in processes like adsorption and catalysis. mdpi.comacs.org For instance, in the presence of a Lewis base in an eluent, ligand exchange becomes the dominant mechanism for the retention of solutes that are themselves Lewis bases. tandfonline.com The strength of these interactions can be significant, potentially leading to poor chromatographic efficiency unless a stronger competing Lewis base is introduced to the system. tandfonline.com The formation of CeO₂-ZrO₂ solid solutions can enhance the Lewis acidic-basic properties of the material. mdpi.com

Reactivity of Surface Hydroxyl Groups

Surface hydroxyl (-OH) groups play a crucial role in the interfacial phenomena of zirconium compounds. psu.edujst.go.jpconnectchemicals.com These groups are known to be reactive and can participate in various surface reactions. psu.edujst.go.jp Zirconium compounds can interact with functional groups on organic polymers, forming strong bonds with carboxyl groups and hydrogen bonds of varying strength with hydroxyl groups. psu.edu

Studies on zirconia (zirconium oxide) have identified different types of surface hydroxyl groups with varying reactivity. scielo.orgoup.com For example, infrared spectroscopy studies on zirconia have shown distinct bands corresponding to different hydroxyl groups, which exhibit different reactivities during exchange reactions with molecules like D₂O and propylene (B89431). oup.com The reactivity of these hydroxyl groups is influenced by their local coordination environment on the surface. oup.com The removal of water and carbon dioxide during drying can drive reactions involving these surface groups to completion by generating reactive zirconium cations. connectchemicals.com

Determination of Point of Zero Charge (PZC) and Surface Charge Behavior

The point of zero charge (PZC) is a critical parameter that describes the condition at which the net surface charge of a material is zero. researchgate.netccsenet.org For zirconium (hydr)oxides, the reported PZC values in the literature vary widely, generally falling within the pH range of 4.0 to 8.6. researchgate.net The average and median PZC for a large dataset of zirconium (hydr)oxide samples was found to be around pH 6.5. researchgate.net

The surface charge of zirconium basic carbonate is highly dependent on the pH of the surrounding aqueous solution. tandfonline.com Below the PZC, the surface is predominantly positively charged due to the protonation of surface hydroxyl groups. Above the PZC, the surface becomes negatively charged as the hydroxyl groups deprotonate. researchgate.net This pH-dependent charge behavior governs the material's interaction with ions and other charged species in solution. tandfonline.comresearchgate.net

Methods for determining the PZC include the pH drift method, potentiometric titration, and direct assessment of surface charge via ion adsorption. researchgate.net Potentiometric mass titration is another technique used to determine the PZC and surface charge density of metal oxides. srce.hr

| Parameter | Value/Range | Significance |

| Point of Zero Charge (PZC) | pH 4.0 - 8.6 researchgate.net | Determines the pH at which the net surface charge is zero, influencing electrostatic interactions. |

| Surface Charge below PZC | Positive | Favors adsorption of anions. |

| Surface Charge above PZC | Negative | Favors adsorption of cations. |

Surface Complexation Formation Mechanisms

Surface complexation is a key mechanism governing the adsorption of ions and molecules onto the surface of zirconium basic carbonate. This process involves the formation of coordination complexes between surface functional groups (acting as ligands) and species in the solution. researchgate.netusda.gov The primary surface functional groups on zirconium-based materials are the hydroxyl groups (-OH). psu.edu

The formation of surface complexes can occur through two main pathways:

Inner-sphere complexation: In this mechanism, the adsorbing species binds directly to the zirconium center on the surface, without any water molecules in between. researchgate.net This type of bonding is typically strong and involves a degree of covalent character.

Outer-sphere complexation: Here, the adsorbing species is separated from the surface by one or more layers of water molecules and is held by electrostatic forces. This interaction is generally weaker than inner-sphere complexation.

The specific mechanism depends on the nature of the adsorbing species and the surface conditions. For instance, the adsorption of phosphate (B84403) on zirconium-modified clays (B1170129) has been suggested to occur via the formation of inner-sphere surface complexes. researchgate.net The presence of carbonate ions can also influence the solubility and complexation of zirconium, potentially leading to the formation of various zirconium-carbonate complexes, especially at higher carbonate concentrations. researchgate.netresearchgate.net

Adsorption Geometries and Binding Configurations

The geometry of adsorption and the specific binding configurations of molecules on zirconium surfaces are crucial for understanding the mechanisms of surface reactions. Computational studies, such as those using Density Functional Theory (DFT), have provided insights into these aspects for related zirconium compounds like zirconia.

For the adsorption of CO₂ on monoclinic zirconia, various binding configurations have been identified, including bridging carbonates and other polycoordinated carbonate species. researchgate.net The adsorption energies are found to be highly dependent on the coordination numbers of the zirconium cations involved. researchgate.net

In the context of co-adsorption of CO₂ and water on zirconium carbide surfaces, the binding motifs are influenced by the specific surface plane ({111}, {001}, or {011}). rsc.org The central carbon atom of the CO₂ molecule often occupies hollow sites between metal atoms to maximize orbital overlap. rsc.org These studies highlight that the surface morphology and the availability of specific coordination sites dictate the most stable adsorption geometries. rsc.org While direct studies on zirconium basic carbonate are less common, these findings on related zirconium materials provide a framework for understanding the potential adsorption geometries and binding configurations on its surface.

Catalytic Applications and Mechanistic Insights

Catalytic Performance and Selectivity

Zirconium basic carbonate functions as a water-tolerant solid base catalyst. researchgate.net The basicity of materials like zirconia (ZrO₂) and by extension, zirconium basic carbonate, is crucial for their catalytic action. sci-hub.redsciencenet.cn The generation of active basic sites often requires the removal of adsorbed water and carbon dioxide from the catalyst surface. sci-hub.red

In base-catalyzed reactions, the catalyst accepts a proton from the reactant, which acts as an acid, initiating the catalytic cycle. sci-hub.red Zirconium basic carbonate's utility as a solid base has been demonstrated in reactions like the one-pot conversion of dihydroxyacetone to ethyl lactate. In this process, it exhibited superior performance compared to other zirconium-based catalysts like zirconium hydroxide (B78521) and zirconium dioxide. nih.gov The synergistic effect of its acid and base sites is believed to be key to its high efficiency. nih.gov

Zirconium basic carbonate has proven to be an excellent catalyst for hydrogen transfer reactions, particularly in the reduction of biomass-derived carbonyl compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgdntb.gov.ua This process, often a Meerwein-Ponndorf-Verley (MPV) reduction, uses a hydrogen donor like isopropanol (B130326) to reduce aldehydes and ketones. sigmaaldrich.comrsc.orgrsc.org

The catalyst demonstrates high activity even at low temperatures. rsc.org For instance, in the reduction of furfural to furfuryl alcohol, a 98.66% yield was achieved at room temperature, and at 180°C, the reaction reached a 90.29% yield in just 15 minutes. rsc.org The mechanism involves the coordination of the aldehyde to a zircon(IV) site, followed by hydride migration from the alcohol donor to the carbonyl group. rsc.org The cooperative effect between the acidic Zr⁴⁺ sites and basic -OH groups is crucial for this activity. acs.org

In continuous flow reactor setups, zirconium basic carbonate has been used for the MPV reduction of furfural and HMF, achieving nearly quantitative yields of furfuryl alcohol and high yields of 2,5-bis(hydroxymethyl)furan (DHMF), a derivative of HMF. rsc.orgresearchgate.net

Table 1.The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. nih.gov Zirconium-based catalysts are effective for the cycloaddition of CO₂ to epoxides to form cyclic carbonates, a process that is 100% atom-efficient. semanticscholar.org This transformation is facilitated by catalysts possessing both Lewis acidic and basic sites. nih.govmdpi.com